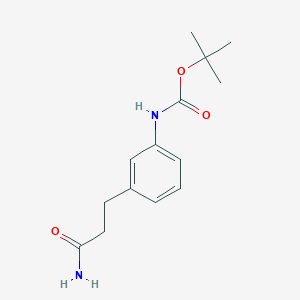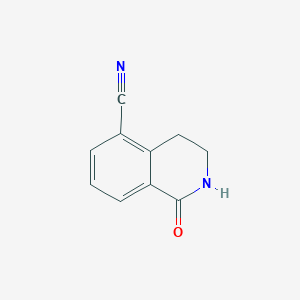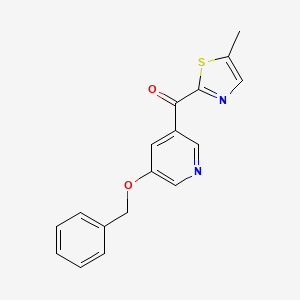![molecular formula C25H34N4O3 B13984771 N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide](/img/structure/B13984771.png)
N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, an amino alcohol moiety, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of tosylmethyl isocyanide (TosMIC) for the formation of the oxazole ring . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form more saturated heterocycles.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol moiety can yield ketones, while substitution reactions on the aromatic ring can introduce halogens or other functional groups.
Applications De Recherche Scientifique
N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives and amino alcohols with comparable structures. Examples include:
- 2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide
- N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-benzo[d]oxazole-6-carboxamide
Uniqueness
What sets N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(ethyl(methyl)amino)-N-isobutylbenzo[d]oxazole-6-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C25H34N4O3 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-2-[ethyl(methyl)amino]-N-(2-methylpropyl)-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C25H34N4O3/c1-5-28(4)25-27-21-12-11-19(14-23(21)32-25)24(31)29(15-17(2)3)16-22(30)20(26)13-18-9-7-6-8-10-18/h6-12,14,17,20,22,30H,5,13,15-16,26H2,1-4H3/t20-,22+/m0/s1 |
Clé InChI |
DFLIMBRYXYCMDD-RBBKRZOGSA-N |
SMILES isomérique |
CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(C[C@H]([C@H](CC3=CC=CC=C3)N)O)CC(C)C |
SMILES canonique |
CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(CC(C)C)CC(C(CC3=CC=CC=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)

![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)










